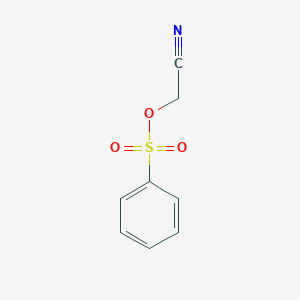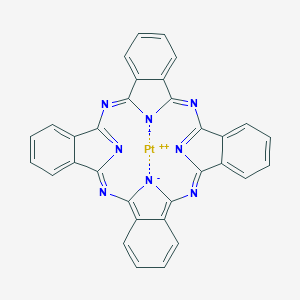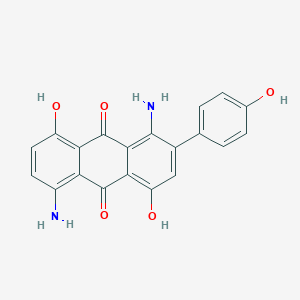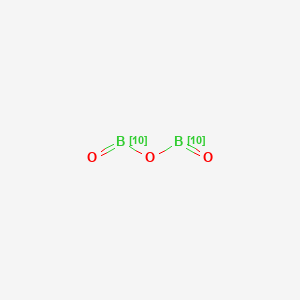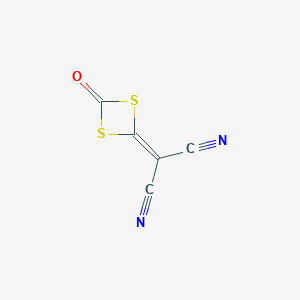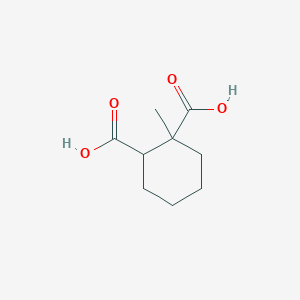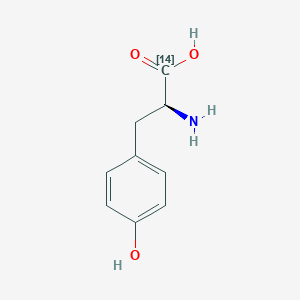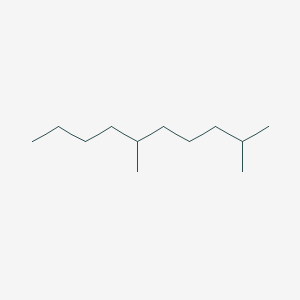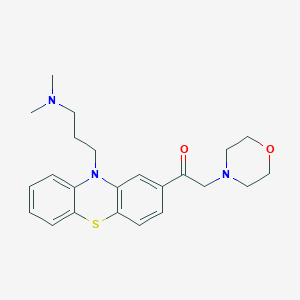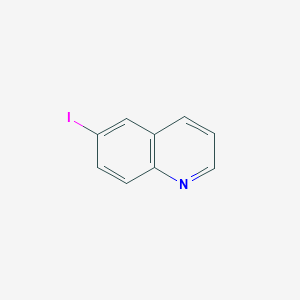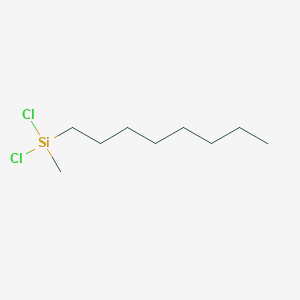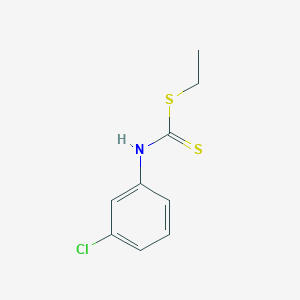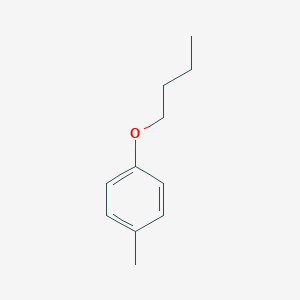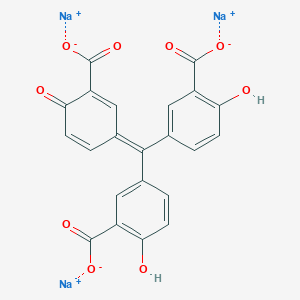
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane), also known as EDAA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the arsenic-containing heterocycles family and has been used in various fields such as pharmacology, biochemistry, and toxicology.
作用機序
The mechanism of action of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is not fully understood. However, it has been suggested that it can interact with biological molecules such as proteins and nucleic acids through the formation of covalent bonds. This interaction can lead to changes in the structure and function of these molecules, which can have various biological effects.
生化学的および生理学的効果
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been shown to have anti-inflammatory and antitumor properties.
実験室実験の利点と制限
One of the main advantages of using 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) in lab experiments is its unique properties, which can allow for the synthesis of various compounds and the study of biological molecules. However, there are also some limitations to using 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane). For example, it can be toxic to cells and can induce DNA damage, which can affect the results of experiments. Additionally, the synthesis of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) can be challenging and requires careful control of the reaction conditions.
将来の方向性
There are many future directions for the use of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) in scientific research. One potential direction is the development of new compounds based on the structure of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane), which could have unique properties and potential therapeutic applications. Additionally, the study of the mechanism of action of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) could lead to a better understanding of its biological effects and potential therapeutic applications. Finally, the development of new synthesis methods for 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) could make it more accessible for use in scientific research.
In conclusion, 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has the potential to be a valuable tool in scientific research and could lead to the development of new compounds with potential therapeutic applications.
合成法
The synthesis of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is a multi-step process that involves the reaction of ethylene glycol with arsenic trioxide and formaldehyde. The reaction is carried out under acidic conditions and requires careful control of the temperature and reaction time. The final product is obtained after purification using column chromatography or recrystallization.
科学的研究の応用
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, as well as a catalyst in organic reactions. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has also been used as a probe to study the structure and function of biological molecules such as proteins and nucleic acids.
特性
CAS番号 |
14849-23-1 |
|---|---|
製品名 |
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) |
分子式 |
C6H12As2O6 |
分子量 |
330 g/mol |
IUPAC名 |
2-[2-(1,3,2-dioxarsolan-2-yloxy)ethoxy]-1,3,2-dioxarsolane |
InChI |
InChI=1S/C6H12As2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
InChIキー |
AZWNTBMEQZJXCQ-UHFFFAOYSA-N |
SMILES |
C1CO[As](O1)OCCO[As]2OCCO2 |
正規SMILES |
C1CO[As](O1)OCCO[As]2OCCO2 |
その他のCAS番号 |
14849-23-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



